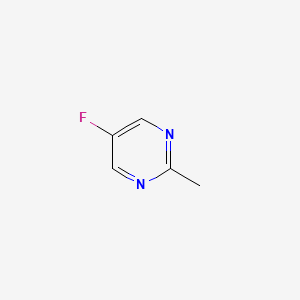

5-Fluoro-2-metilpirimidina

Descripción general

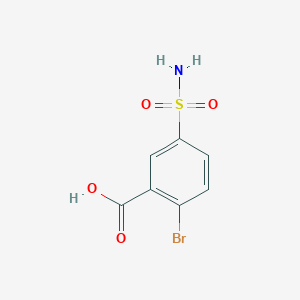

Descripción

5-Fluoro-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. The presence of a fluorine atom at the 5th position and a methyl group at the 2nd position distinguishes it from the parent pyrimidine molecule. This compound is of interest due to its potential applications in pharmaceuticals, particularly in the design of anticancer agents such as fluoropyrimidine carbamates, which are known to generate cytotoxic metabolites selectively in tumor tissues .

Synthesis Analysis

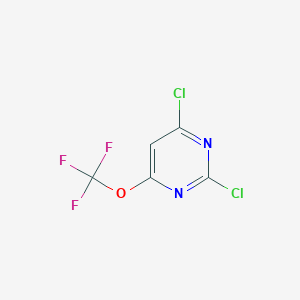

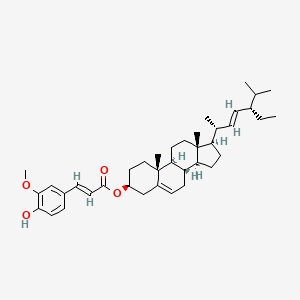

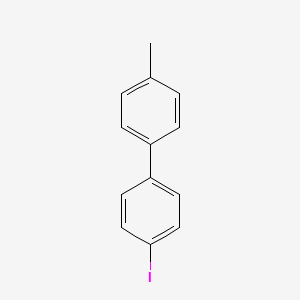

The synthesis of fluoropyrimidine derivatives often involves halogenated pyrimidines as starting materials, which undergo various chemical reactions such as Suzuki cross-coupling and nucleophilic aromatic substitution . For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been reported, which demonstrates the potential for creating a wide array of fluoropyrimidine compounds with varying substituents that can exhibit significant antitubercular activity . Additionally, the synthesis of 2,4-disubstituted-5-fluoropyrimidines has been achieved through regioselective substitution and amide formation, indicating the versatility of synthetic approaches for these compounds .

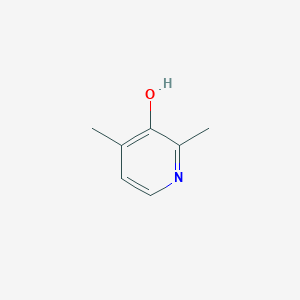

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-methylpyrimidine and its derivatives is crucial for their biological activity. The introduction of fluorine atoms into the pyrimidine ring can significantly alter the molecule's electronic properties and its interaction with biological targets. For example, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers has been explored, revealing the impact of different substituents and counterions on the solid-state assembly and optical properties of these compounds .

Chemical Reactions Analysis

Fluoropyrimidines participate in various chemical reactions that are essential for their biological activity. For example, 5-fluorouracil, a related compound, can interfere with nucleic acid metabolism by inhibiting the enzyme responsible for the methylation of uracil to thymine . Furthermore, the major catabolite of fluoropyrimidines, alpha-fluoro-beta-alanine (FBAL), can react with carbonate to form a carbamate derivative in biological fluids, which can be analyzed using 19F NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylpyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of the fluorine atom and other substituents on the pyrimidine ring. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the fluorine atom can increase the metabolic stability and enhance the binding affinity of the molecule to its biological target .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

5-Fluoro-2-metilpirimidina: se utiliza en la síntesis de pirimidinas fluoradas, que son cruciales en el tratamiento del cáncer . Estos compuestos, como 5-Fluorouracilo (5-FU), se utilizan para tratar a más de dos millones de pacientes con cáncer anualmente. Funcionan inhibiendo enzimas como la timidilato sintasa, que es esencial para la síntesis de ADN en células que se dividen rápidamente .

Inhibición de la metilación del ADN

Este compuesto sirve como precursor de inhibidores de la metilación del ADN, como la 5-fluoro-2’-desoxicitidina (FCdR) . Estos inhibidores son cruciales en la terapia contra el cáncer, ya que pueden reactivar genes supresores tumorales al revertir los patrones de metilación del ADN aberrantes que se encuentran en las células cancerosas .

Estudios de ARN y ADN

Los investigadores utilizan This compound para preparar ARN y ADN sustituidos con pirimidinas fluoradas para estudios biofísicos y mecanísticos . Esto ayuda a comprender cómo estas sustituciones afectan la estructura y dinámica de los ácidos nucleicos, proporcionando información sobre sus funciones biológicas .

Medicina personalizada

El compuesto está involucrado en el desarrollo de pirimidinas fluoradas poliméricas, que podrían permitir tratamientos contra el cáncer más precisos y personalizados . Al adaptar el tratamiento a la composición genética de cada paciente, se puede mejorar significativamente la eficacia y seguridad de las terapias contra el cáncer .

Estudios de inhibición de enzimas

This compound: los derivados se utilizan para estudiar la inhibición de enzimas que modifican el ARN y el ADN . Esto incluye enzimas como la homóloga A de metiltransferasa 2 de ARNt (TRMT2A) y la pseudouridilato sintasa, que están implicadas en la citotoxicidad de las pirimidinas fluoradas .

Diseño y síntesis de fármacos

El compuesto juega un papel en el diseño y síntesis de nuevos agentes anticancerígenos . Su sustitución de flúor lo convierte en un valioso bloque de construcción para crear nuevos fármacos con propiedades mejoradas, como una mayor estabilidad y especificidad .

Investigación epigenética

Se utiliza en la investigación epigenética para comprender el papel de la metilación del ADN en la progresión del cáncer y para desarrollar estrategias de terapia epigenética . Al estudiar los efectos de las pirimidinas fluoradas en la expresión génica, los investigadores pueden identificar nuevos objetivos para el tratamiento del cáncer .

Química computacional

This compound: también es importante en los estudios computacionales para predecir el comportamiento de los compuestos fluorados en los sistemas biológicos . Estos estudios ayudan en el diseño racional de fármacos y en la comprensión de sus interacciones a nivel molecular .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Fluoro-2-methylpyrimidine is a fluorinated derivative of pyrimidines . The primary targets of this compound are nucleotide synthetic enzymes such as thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a significant target for anticancer drugs .

Mode of Action

The compound exerts its effects by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It is also known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Biochemical Pathways

5-Fluoro-2-methylpyrimidine affects multiple biological signaling pathways. It modulates cancer-related pathways and has been implicated in the inhibition of RNA- and DNA-modifying enzymes . It also impacts the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

The pharmacokinetics of 5-Fluoro-2-methylpyrimidine is complex due to its substantial first-pass catabolism by cytidine deaminase (CD) . The oral bioavailability of the compound alone is approximately 4% . Coadministration with a cd inhibitor can significantly increase exposure to the compound and improve its oral bioavailability .

Result of Action

The molecular and cellular effects of 5-Fluoro-2-methylpyrimidine’s action are primarily related to its inhibition of DNA and RNA synthesis. This results in the disruption of cell growth and division, leading to cell death . It also affects various cellular behaviors, including apoptosis and autophagy .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is thymidylate synthase, which is essential for DNA synthesis. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate from deoxyuridine monophosphate . Additionally, 5-Fluoro-2-methylpyrimidine interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to alterations in RNA structure and function .

Cellular Effects

The effects of 5-Fluoro-2-methylpyrimidine on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, 5-Fluoro-2-methylpyrimidine has been shown to inhibit cell proliferation by disrupting DNA and RNA synthesis . This disruption leads to cell cycle arrest and apoptosis. Moreover, the compound affects gene expression by inhibiting the activity of RNA polymerases and other transcription factors, resulting in altered transcriptional profiles . These cellular effects highlight the potential of 5-Fluoro-2-methylpyrimidine as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-2-methylpyrimidine involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thymidylate synthase, which is critical for DNA synthesis . By binding to the active site of the enzyme, 5-Fluoro-2-methylpyrimidine prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent DNA damage . Additionally, the compound interacts with RNA modifying enzymes, inhibiting their activity and leading to changes in RNA structure and function . These interactions collectively contribute to the cytotoxic effects of 5-Fluoro-2-methylpyrimidine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-methylpyrimidine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-methylpyrimidine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to 5-Fluoro-2-methylpyrimidine has been associated with sustained inhibition of DNA and RNA synthesis, resulting in prolonged cell cycle arrest and apoptosis . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-methylpyrimidine in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, 5-Fluoro-2-methylpyrimidine can induce toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a therapeutic window that maximizes efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant therapeutic response .

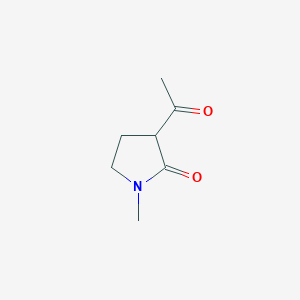

Metabolic Pathways

5-Fluoro-2-methylpyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which inhibits thymidylate synthase . This conversion is catalyzed by thymidine phosphorylase and other related enzymes. Additionally, 5-Fluoro-2-methylpyrimidine can be incorporated into RNA and DNA, leading to the formation of fluorinated nucleotides that disrupt nucleic acid structure and function . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of 5-Fluoro-2-methylpyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 5-Fluoro-2-methylpyrimidine can be distributed to different cellular compartments, including the nucleus and mitochondria . Binding proteins such as thymidine kinase and nucleoside diphosphate kinase play a role in the intracellular distribution and accumulation of the compound . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Fluoro-2-methylpyrimidine is an important determinant of its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can influence the localization of 5-Fluoro-2-methylpyrimidine to specific compartments or organelles . For example, phosphorylation by nucleoside diphosphate kinase can direct the compound to the mitochondria, where it can disrupt mitochondrial DNA synthesis and function . Understanding the subcellular localization of 5-Fluoro-2-methylpyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCZHCYHMGMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570057 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54376-50-0 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

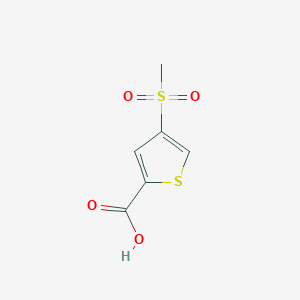

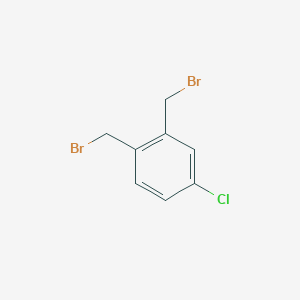

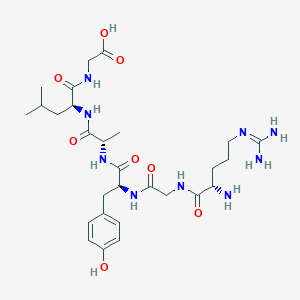

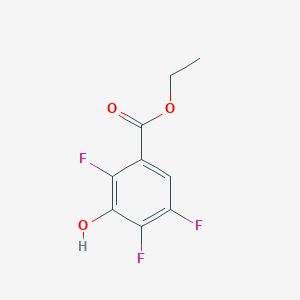

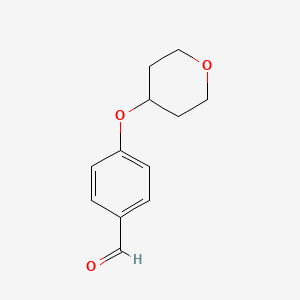

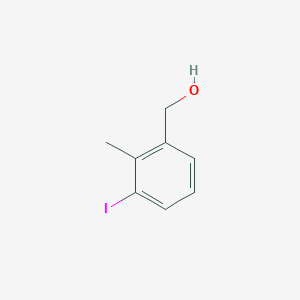

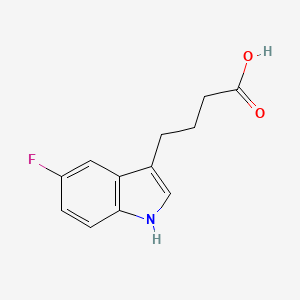

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.